molecular formula C8H13N3O B12933492 N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide CAS No. 64387-74-2

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide

Cat. No.: B12933492
CAS No.: 64387-74-2
M. Wt: 167.21 g/mol
InChI Key: RVPKKLDXFFTADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 1-position of the imidazole ring and an acetamide group attached to the 2-position via an ethyl linker. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the acetamide group enhances its potential for diverse applications in research and industry .

Properties

CAS No.

64387-74-2

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[2-(1-methylimidazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C8H13N3O/c1-7(12)9-4-3-8-5-11(2)6-10-8/h5-6H,3-4H2,1-2H3,(H,9,12)

InChI Key

RVPKKLDXFFTADD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CN(C=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.